molecular formula C15H12O2 B11945546 3-Methyl-3-phenyl-2-benzofuran-1(3H)-one CAS No. 18019-56-2

3-Methyl-3-phenyl-2-benzofuran-1(3H)-one

Cat. No.: B11945546
CAS No.: 18019-56-2
M. Wt: 224.25 g/mol
InChI Key: SPUQBDKMCCUCNO-UHFFFAOYSA-N
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Description

3-Methyl-3-phenyl-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The unique structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-phenyl-2-benzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of phenylacetic acid derivatives followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-phenyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzofuran-2-carboxylic acid, while reduction could produce 3-methyl-3-phenyl-2-benzofuran-1-ol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-3-phenyl-2-benzofuran-1(3H)-one would depend on its specific interactions with biological targets. It might involve binding to enzymes or receptors, altering cellular pathways, or inducing specific biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofuran-1(3H)-one: A simpler benzofuran derivative with different properties.

    3-Methyl-2-benzofuran-1(3H)-one: A similar compound with a different substitution pattern.

    3-Phenyl-2-benzofuran-1(3H)-one: Another related compound with different biological activities.

Uniqueness

3-Methyl-3-phenyl-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

CAS No.

18019-56-2

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-methyl-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C15H12O2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(16)17-15/h2-10H,1H3

InChI Key

SPUQBDKMCCUCNO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3

Origin of Product

United States

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